Scaffold-Dependent Selectivity: 7H-Furo-Chromene Derivatives vs. 2H-Chromene Derivatives in Tumor-Associated Carbonic Anhydrase Inhibition
The 7H-furo-chromene scaffold confers selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII while sparing off-target isoforms I and II, a selectivity pattern that is conserved across the series regardless of specific substitution patterns [1]. The substitution pattern on the 7H-furo-chromene scaffold modulates inhibitory potency against CA IX/XII without compromising selectivity [2].
| Evidence Dimension | Carbonic anhydrase isoform inhibition selectivity |
|---|---|
| Target Compound Data | 7H-furo-chromene derivatives (class): Inhibit CA IX and XII; no activity against CA I and II |
| Comparator Or Baseline | 2H-chromene derivatives (comparator scaffold class); CA I/II (off-target isoforms) |
| Quantified Difference | Qualitative selectivity: Activity present for CA IX/XII, absent for CA I/II across both scaffold classes; potency modulated by substitution pattern |
| Conditions | In vitro enzyme inhibition assays using recombinant human CA isoforms I, II, IX, and XII |
Why This Matters
This selectivity profile is critical for minimizing potential off-target toxicity in cancer drug development, providing a clear differentiation criterion when selecting between chromene scaffold variants.
- [1] Sequeira, L. et al. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1): 2270183. View Source
- [2] Sequeira, L. et al. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1): 2270183. (Conclusion: 'potency was influenced by the substitution pattern along the chromene scaffold, the selectivity was conserved along the series') View Source
